(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
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Overview
Description
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is a (10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid which has R-configuration at the chiral centre. It is a conjugate acid of a (9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate. It is an enantiomer of a (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid.
Scientific Research Applications
Plant Stress Metabolites Synthesis
The compound (9R,10E,12Z,15Z)-9-hydroperoxyoctadecatrienoic acid and its derivatives are identified as stress metabolites in plants. A study has presented efficient syntheses of (10E,12Z,15Z)-9-oxo- and (9Z,11E,15E)-13-oxo-octadecatrienoic acids from linolenic acid through regioselective functionalization using lipoxygenases from soybean or tomato under specific pH conditions. The study highlights the significance of these ketotrienoic acids in plant stress responses (Koch, Hoskovec, & Boland, 2002).
Biomimetic Models for Enzymatic Conversions
The compound is utilized in studies to create biomimetic models for enzymatic conversions of fatty acid hydroperoxides. This involves the thermal conversions of trimethylsilyl (TMS) peroxides/esters of fatty acid hydroperoxides including (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid and others, documenting the formation of various oxylipin derivatives, which serve as reference compounds in GC-MS studies. This approach mimics enzymatic conversions and helps in understanding the formation of these compounds (Grechkin, Mukhtarova, & Hamberg, 2005).
Production from Vegetable Oil
A study on the selective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid from α-linolenic acid in perilla seed oil hydrolyzate by a lipoxygenase from Nostoc Sp. SAG 25.82 has shown its significant production yield. The study provides insights into the practical production of hydroxy fatty acids (HFAs) from omega-3 or omega-3 rich oil, which are known as versatile bioactive molecules (Kim et al., 2015).
In Vivo Metabolite Identification
Investigations into in vivo metabolites generated by specific enzymatic activities in Hydra vulgaris have been conducted. The presence of major components chromatographically identical to metabolites obtained when incubating homogenates with exogenous α-linolenic acid (α-LA) suggests that the natural products isolated in vivo are derived from α-LA. This study highlights the importance of understanding the enzymic activities and their metabolic products in different organisms (Gianfrani et al., 2005).
Flower-Inducing Compound Synthesis
Research has been conducted on the stereoselective synthesis of flower-inducing 9,10-ketol octadecadienoic acid (KODA) analogs, highlighting the importance of this compound in the synthesis of bioactive molecules that can potentially influence plant growth and development processes (Shimomura et al., 2013).
Properties
Molecular Formula |
C18H30O4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m0/s1 |
InChI Key |
RWKJTIHNYSIIHW-RWUWUJKWSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@@H](CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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